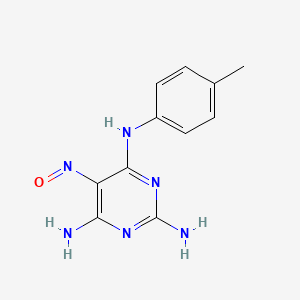
n4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitroso group at the 5-position and a 4-methylphenyl group at the N4 position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of 4-methylphenylamine with a pyrimidine derivative under acidic conditions to form the desired compound. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N4-(4-Methylphenyl)-5-nitropyrimidine-2,4,6-triamine.
Reduction: Formation of N4-(4-Methylphenyl)-5-aminopyrimidine-2,4,6-triamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is investigated for its potential use in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The compound may also undergo metabolic transformations that enhance its biological activity.
Comparaison Avec Des Composés Similaires
N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives, such as:
N4-(4-Methylphenyl)-5-nitropyrimidine-2,4,6-triamine: Similar structure but with a nitro group instead of a nitroso group.
N4-(4-Methylphenyl)-5-aminopyrimidine-2,4,6-triamine: Similar structure but with an amine group instead of a nitroso group.
N4-(4-Methylphenyl)-5-chloropyrimidine-2,4,6-triamine: Similar structure but with a chloro group instead of a nitroso group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
49753-50-6 |
|---|---|
Formule moléculaire |
C11H12N6O |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H12N6O/c1-6-2-4-7(5-3-6)14-10-8(17-18)9(12)15-11(13)16-10/h2-5H,1H3,(H5,12,13,14,15,16) |
Clé InChI |
LJSHITQNMFKQFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2N=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


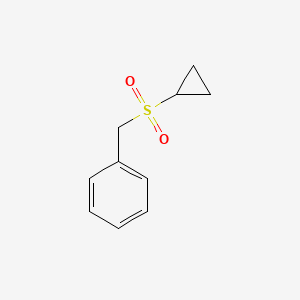

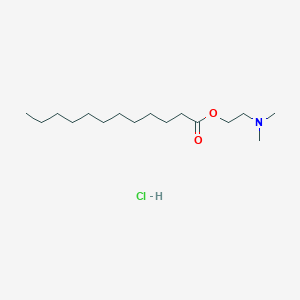
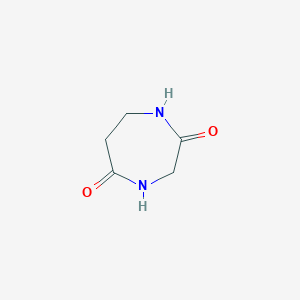
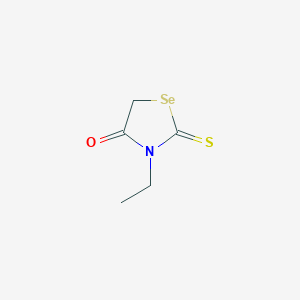
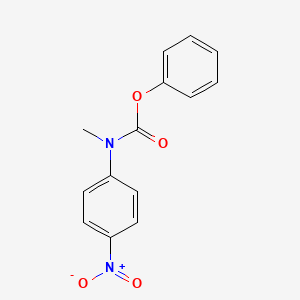
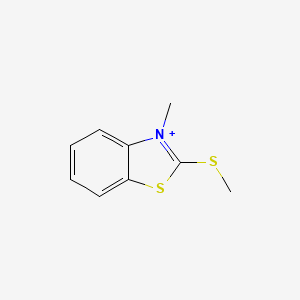
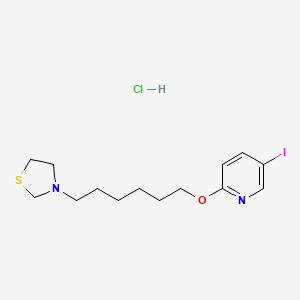
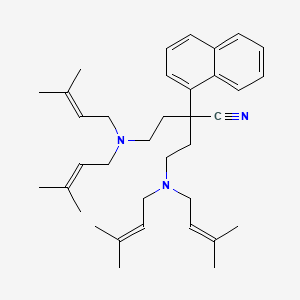
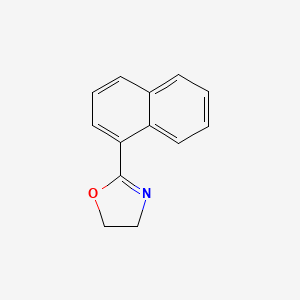
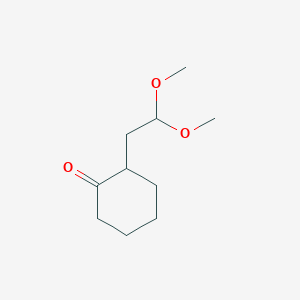
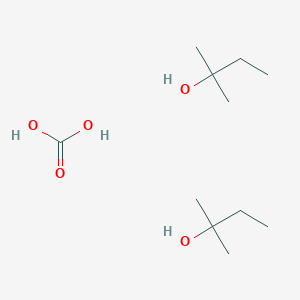
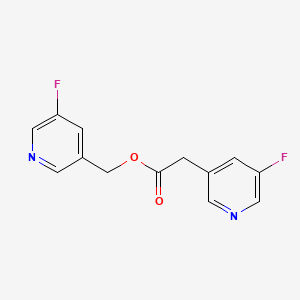
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
